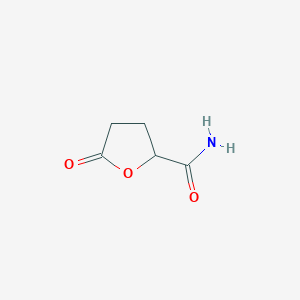
5-Oxooxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxooxolane-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H7NO3 It is characterized by a five-membered oxolane ring with a ketone group at the 5-position and a carboxamide group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxooxolane-2-carboxamide typically involves the cyclization of N-propargylamides. A common method includes the use of (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of oxazolines and oxazoles .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Oxooxolane-2-carboxamide undergoes various chemical reactions, including:
Amidation: Formation of amide bonds with carboxylic acids.
Oxidation and Reduction: The ketone group can be reduced to a hydroxyl group, and the carboxamide group can undergo hydrolysis to form carboxylic acids and amines.
Substitution Reactions: The oxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Amidation: Catalysts such as EDC HCl/HOBt in DMF/CH2Cl2 are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Amidation: Formation of substituted carboxamides.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols and amines.
Wissenschaftliche Forschungsanwendungen
5-Oxooxolane-2-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Oxooxolane-2-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of succinate dehydrogenase, interfering with the tricarboxylic acid cycle and leading to the death of pathogenic organisms .
Vergleich Mit ähnlichen Verbindungen
2,5-Diphenyl-1,3-oxazoline: Similar in structure but with phenyl groups at the 2 and 5 positions.
Indole-2-carboxamide Derivatives: Share the carboxamide functional group but differ in the core structure.
Uniqueness: 5-Oxooxolane-2-carboxamide is unique due to its oxolane ring structure combined with a ketone and carboxamide group. This combination provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C5H7NO3 |
|---|---|
Molekulargewicht |
129.11 g/mol |
IUPAC-Name |
5-oxooxolane-2-carboxamide |
InChI |
InChI=1S/C5H7NO3/c6-5(8)3-1-2-4(7)9-3/h3H,1-2H2,(H2,6,8) |
InChI-Schlüssel |
AOFIVJOZERJBKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)OC1C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B13186726.png)
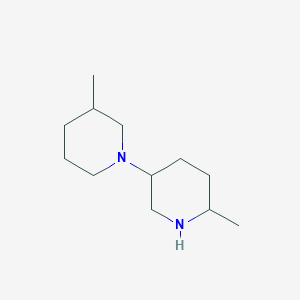
![(3S,4S)-3-[(1-Ethyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13186736.png)
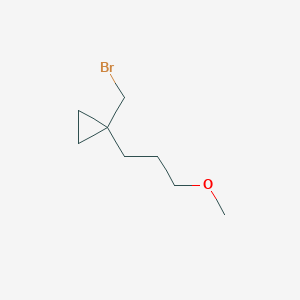
![2-[5-(4-Formylphenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13186744.png)
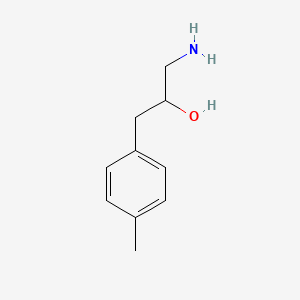
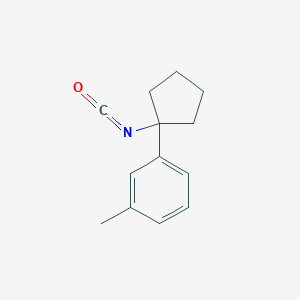
![7,7-dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13186759.png)
![tert-butyl N-[1-(4-aminobutanoyl)piperidin-4-yl]carbamate](/img/structure/B13186772.png)
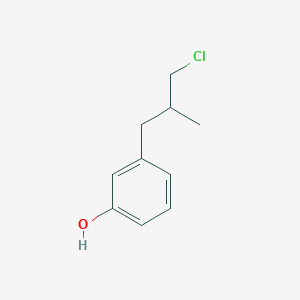
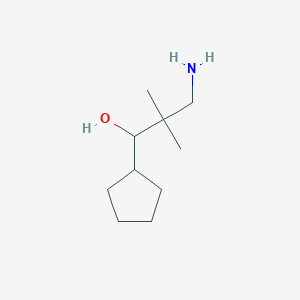
![2-{2-Ethyl-6-methylthieno[2,3-d]pyrimidin-4-yl}acetic acid](/img/structure/B13186789.png)
![3-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13186808.png)
![(2S)-2-amino-3,3-dimethyl-N-[1-(2-methylphenyl)ethyl]butanamide](/img/structure/B13186813.png)
